molecular formula C14H17NO2 B14256703 N-(4,4-dimethylpent-2-enoyl)benzamide CAS No. 247043-66-9

N-(4,4-dimethylpent-2-enoyl)benzamide

Cat. No.: B14256703
CAS No.: 247043-66-9
M. Wt: 231.29 g/mol
InChI Key: SGQVKEGVXXUPNC-UHFFFAOYSA-N
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Description

N-(4,4-Dimethylpent-2-enoyl)benzamide is a benzamide derivative characterized by a branched alkenoyl substituent (4,4-dimethylpent-2-enoyl) attached to the benzamide core. This structural motif introduces steric bulk and hydrophobicity, distinguishing it from aromatic or heterocyclic-substituted benzamides.

Properties

CAS No.

247043-66-9

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

N-(4,4-dimethylpent-2-enoyl)benzamide

InChI

InChI=1S/C14H17NO2/c1-14(2,3)10-9-12(16)15-13(17)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,15,16,17)

InChI Key

SGQVKEGVXXUPNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C=CC(=O)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares N-(4,4-dimethylpent-2-enoyl)benzamide with key benzamide derivatives from the literature:

Compound Name Substituent Structure Melting Point (°C) Yield (%) Key Features
This compound Aliphatic: 4,4-dimethylpent-2-enoyl Not reported - Branched, hydrophobic, potential low polarity
4a () Aromatic: Phenyl + imidazole-dicyano 253–255 85 High thermal stability, strong π-π interactions
Rip-B () Aromatic: 3,4-Dimethoxyphenethyl 90 80 Methoxy groups enhance solubility, lower melting point
C186 () Aromatic: Dichloro, trifluoromethyl groups Not reported - Electron-withdrawing groups, high bioactivity potential
4-Amino-N-(4-amino-2-methoxyphenyl)benzamide () Aromatic: Amino + methoxy Not reported - Hydrogen-bonding capacity, polar substituents

Key Observations

Thermal Stability: Imidazole-based derivatives (e.g., 4a) exhibit high melting points (>250°C) due to rigid aromatic/heterocyclic frameworks and strong intermolecular interactions . Rip-B’s lower melting point (90°C) correlates with flexible phenethyl and methoxy groups, which disrupt crystal lattice formation .

Synthetic Yields: Derivatives with electron-deficient aromatic rings (e.g., nitro or cyano groups in 4c, 4j) show yields >80%, suggesting efficient condensation under standard conditions . Aliphatic substituents may require tailored reaction protocols (e.g., controlled temperatures or catalysts) to optimize yields.

Hydrogen-Bonding Groups: The dual amino groups in 4-Amino-N-(4-amino-2-methoxyphenyl)benzamide () enhance solubility in polar solvents, contrasting with the hydrophobic nature of the target compound’s alkenoyl chain .

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